

# Spectroscopic Profile of Tris(4-iodophenyl)amine: A Technical Guide

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## Compound of Interest

Compound Name: *Tris(4-iodophenyl)amine*

Cat. No.: *B1352930*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Tris(4-iodophenyl)amine** (CAS No: 4181-20-8), a crucial building block in the synthesis of nanostructures and other advanced materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## Chemical Structure and Properties

- IUPAC Name: 4-iodo-N,N-bis(4-iodophenyl)aniline[1]
- Molecular Formula:  $C_{18}H_{12}I_3N$ [1][2][3]
- Molecular Weight: 623.01 g/mol [3]
- Monoisotopic Mass: 622.8104 Da[1][2]

## Spectroscopic Data

The following data has been compiled from various sources to provide a detailed spectroscopic profile of **Tris(4-iodophenyl)amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Tris(4-iodophenyl)amine** are presented below.

Table 1:  $^1\text{H}$  NMR Data for **Tris(4-iodophenyl)amine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Solvent
7.54	Doublet (d)	8.9	6H	Ar-H (ortho to Nitrogen)	$\text{CDCl}_3$
6.81	Doublet (d)	8.9	6H	Ar-H (meta to Nitrogen)	$\text{CDCl}_3$
[Data sourced from ChemicalBook. <a href="#">k.</a> ][4]					

Table 2:  $^{13}\text{C}$  NMR Data for **Tris(4-iodophenyl)amine**

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
146.5	Ar-C (C-N)	$\text{CDCl}_3$
138.4	Ar-C (C-H)	$\text{CDCl}_3$
126.0	Ar-C (C-I)	$\text{CDCl}_3$
[Data sourced from ChemicalBook.][4]		

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **Tris(4-iodophenyl)amine**

Ion/Adduct	Calculated m/z
[M] <sup>+</sup>	622.80985
[M+H] <sup>+</sup>	623.81768
[M+Na] <sup>+</sup>	645.79962
[M+K] <sup>+</sup>	661.77356
[M+NH <sub>4</sub> ] <sup>+</sup>	640.84422
[Predicted data sourced from PubChemLite.][2]	

## Infrared (IR) Spectroscopy

While specific peak-by-peak data is not readily available in the cited literature, the expected IR absorption bands for a tertiary aromatic amine like **Tris(4-iodophenyl)amine** can be predicted. As a tertiary amine, it will not exhibit the characteristic N-H stretching bands seen in primary and secondary amines.[5] The spectrum will be dominated by absorptions from the aromatic rings.

Table 4: Expected IR Absorption Bands for **Tris(4-iodophenyl)amine**

Wavenumber Range (cm <sup>-1</sup> )	Vibration Type
3100 - 3000	Aromatic C-H Stretch
1600 - 1450	Aromatic C=C Ring Stretch
1335 - 1250	Aromatic C-N Stretch[5][6]
~1000	C-I Stretch
900 - 675	Aromatic C-H Out-of-Plane Bend

## Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

## NMR Spectroscopy

- **Sample Preparation:** A small quantity (typically 5-10 mg) of **Tris(4-iodophenyl)amine** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz.<sup>[7]</sup> For  $^{13}\text{C}$  NMR, a frequency of 75 or 100 MHz is common.<sup>[7]</sup> Standard pulse sequences are used to acquire the spectra.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Mass Spectrometry

- **Sample Introduction:** The sample can be introduced via direct infusion or after separation by a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** A suitable ionization technique is employed. For a molecule like **Tris(4-iodophenyl)amine**, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common choices.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

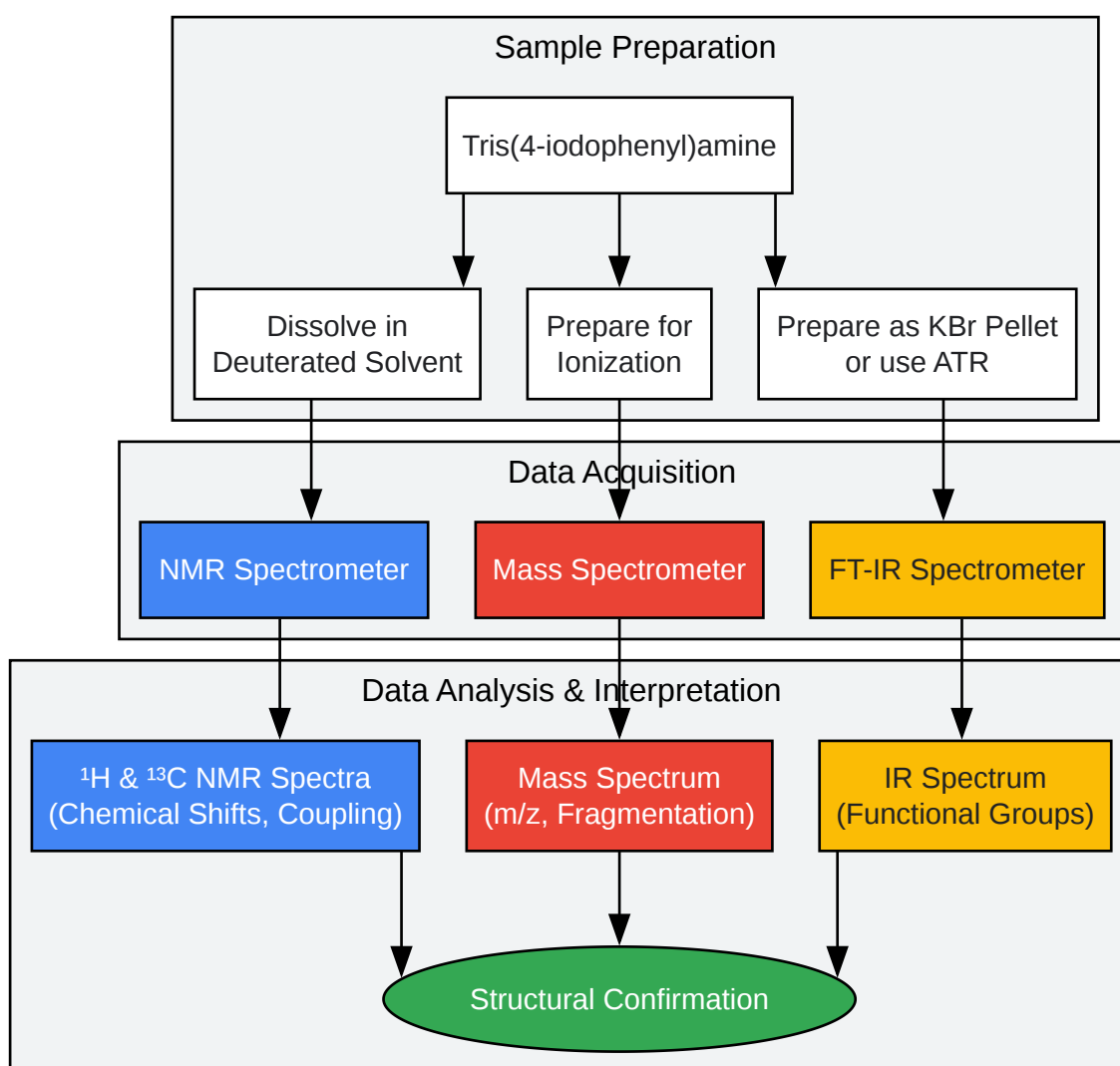
## IR Spectroscopy

- **Sample Preparation:** For a solid sample like **Tris(4-iodophenyl)amine**, an Attenuated Total Reflectance (ATR) accessory is often used.<sup>[1]</sup> A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** The sample is scanned with infrared radiation over a typical range of 4000-400  $\text{cm}^{-1}$ . The instrument, such as a Bruker Tensor 27 FT-IR, records the frequencies at which the sample absorbs the radiation.<sup>[1]</sup>

- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic functional group vibrations.

## Workflow Visualization

The logical flow of spectroscopic analysis for a compound like **Tris(4-iodophenyl)amine** is depicted below.



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Caption: Workflow for Spectroscopic Analysis of **Tris(4-iodophenyl)amine**.

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## References

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